Cyclohexyl-methyl-silanediol
Overview
Description
Cyclohexyl-methyl-silanediol is an organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is characterized by the presence of a cyclohexyl group and a methyl group attached to a silicon atom, which is further bonded to two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl-methyl-silanediol can be synthesized through the hydrolysis of dichlorocyclohexylmethylsilane. The reaction involves the addition of water to dichlorocyclohexylmethylsilane, resulting in the formation of this compound and hydrochloric acid as a byproduct . The reaction is typically carried out under controlled conditions to ensure complete hydrolysis and to prevent the formation of unwanted side products.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where dichlorocyclohexylmethylsilane is hydrolyzed in the presence of a catalyst. The reaction is conducted at elevated temperatures and pressures to enhance the reaction rate and yield. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-methyl-silanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl-methyl-silanetriol, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Cyclohexyl-methyl-silanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: this compound is studied for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of cyclohexyl-methyl-silanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the silicon atom allow it to form hydrogen bonds and interact with other molecules. This interaction can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
Cyclohexyl-methyl-silanediol can be compared with other similar compounds such as:
Cyclohexyl(dimethoxy)methylsilane: This compound has methoxy groups instead of hydroxyl groups, which affects its reactivity and applications.
Dichlorocyclohexylmethylsilane: The presence of chlorine atoms makes it more reactive and suitable for different types of chemical reactions.
Cyclohexyl-methyl-silanetriol:
This compound stands out due to its unique combination of a cyclohexyl group, a methyl group, and two hydroxyl groups attached to the silicon atom, providing it with distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
cyclohexyl-dihydroxy-methylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-10(8,9)7-5-3-2-4-6-7/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOCFEWLANXFHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CCCCC1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017120 | |
Record name | Cyclohexyl-methyl-silanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-72-2 | |
Record name | Cyclohexyl-methyl-silanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.